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Introduction

Hawkinsinuria is a rare, autosomal dominant inborn error of tyrosine metabolism caused by a
gain-of-function mutation in the gene encoding 4-hydroxyphenylpyruvate dioxygenase (HPD).
[1] This contrasts with the more common autosomal recessive loss-of-function mutations in
HPD that lead to tyrosinemia type Il1.[1][2] The specific mutation in Hawkinsinuria leads to the
production of a reactive intermediate that conjugates with glutathione to form the
pathognomonic metabolite, hawkinsin ((2-L-cystein-S-yl-1,4-dihydroxy-cyclohex-5-en-1-yl)-
acetic acid).[1][2] Clinically, infants with Hawkinsinuria present with metabolic acidosis, failure
to thrive, and a characteristic chlorine-like odor in their urine, with symptoms often improving
with age.[3]

The development of robust animal models is crucial for elucidating the pathophysiology of
Hawkinsinuria, identifying novel therapeutic targets, and evaluating the efficacy and safety of
potential treatments. This document provides detailed application notes and protocols for the
use of animal models in Hawkinsinuria research, with a focus on the creation of a genetically
precise model and the subsequent biochemical and phenotypic characterization.

Existing and Proposed Animal Models
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Currently, no specific animal model for Hawkinsinuria with the characteristic HPD gain-of-
function mutation has been reported. However, existing models of HPD deficiency (knockout
models) for tyrosinemia type Il provide a valuable starting point for comparative studies.
Furthermore, recent advances in genome editing technologies, particularly CRISPR/Cas9, offer
a clear path for the creation of a highly relevant knock-in mouse model of Hawkinsinuria.

HPD Knockout (Loss-of-Function) Mouse Model

o Rationale: HPD knockout mice serve as a model for tyrosinemia type Ill and can be used as
a comparative baseline to understand the unique biochemical consequences of the
Hawkinsinuria-specific gain-of-function mutation. These models exhibit elevated levels of
tyrosine and its precursor, 4-hydroxyphenylpyruvate, but do not produce hawkinsin.

o Relevance to Hawkinsinuria Research:

o Comparative analysis of metabolic profiles (urine and plasma) to distinguish the effects of
HPD loss-of-function from gain-of-function.

o Evaluation of general therapeutic strategies aimed at reducing tyrosine levels.

Proposed HPD Knock-in (Gain-of-Function) Mouse
Model for Hawkinsinuria

o Rationale: To create a true animal model of Hawkinsinuria, it is essential to introduce the
specific gain-of-function mutation into the mouse Hpd gene. The most commonly reported
mutation in Hawkinsinuria patients is a heterozygous missense mutation, A33T.[2]

o Generation: The generation of an Hpd A33T knock-in mouse model can be achieved using
CRISPR/Cas9 technology. This involves the design of a single guide RNA (sgRNA) to target
the specific locus in the mouse Hpd gene and a single-stranded oligodeoxynucleotide
(ssODN) donor template carrying the desired A33T mutation. The components are then
microinjected into mouse zygotes.

Data Presentation: Comparative Biochemical
Profiles
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The following tables summarize expected quantitative data from wild-type, HPD knockout, and

the proposed HPD A33T knock-in mouse models. These values are essential for model

validation and for assessing the efficacy of therapeutic interventions.

Table 1: Expected Plasma Amino Acid Concentrations (umol/L)

HPD Knockout

Proposed HPD
A33T Knock-in

Analyte Wild-Type (Tyrosinemia Type L.
(Hawkinsinuria
Il Model)
Model)
Tyrosine 50 - 100 > 500 200 - 500
Phenylalanine 40 - 80 40 - 80 40 - 80

Table 2: Expected Urinary Organic Acid and Amino Acid Excretion (mmol/mol creatinine)

HPD Knockout

Proposed HPD
A33T Knock-in

Analyte Wild-Type (Tyrosinemia Type L.
(Hawkinsinuria
Il Model)
Model)
4-
Hydroxyphenylpyruvat <5 > 100 50 - 150
e
4-
<10 > 200 100 - 300
Hydroxyphenyllactate
4-
<10 > 100 50 - 150
Hydroxyphenylacetate
Hawkinsin Not Detected Not Detected >20

Succinylacetone

Not Detected

Not Detected

Not Detected

Homogentisic Acid

<5

Not Detected

<5

Experimental Protocols
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Protocol 1: Generation of an Hpd A33T Knock-in Mouse
Model using CRISPR/Cas9

Objective: To create a mouse model of Hawkinsinuria by introducing the A33T point mutation
into the endogenous Hpd gene.

Materials:

Cas9 nuclease (MRNA or protein)

» Custom synthesized sgRNA targeting exon 2 of the mouse Hpd gene (containing the alanine
at position 33)

o Custom synthesized ssODN donor template (150-200 nt) containing the A33T mutation (GCA
to ACA) and silent mutations to prevent re-cutting by Cas9.

e Mouse zygotes (e.g., from C57BL/6J strain)

e Microinjection setup

e Pseudopregnant foster mothers

Methodology:

e Design of sgRNA and ssODN:

o Use online CRISPR design tools to select an efficient and specific SgRNA targeting the
region of the A33 codon in the mouse Hpd gene.

o Design an ssODN with homology arms flanking the target site. The ssSODN should contain
the desired GCA to ACA mutation and several silent mutations in the PAM sequence or
nearby to prevent Cas9 from re-cleaving the modified allele.

e Preparation of Injection Mix:

o Prepare a microinjection buffer containing Cas9 mRNA (e.g., 100 ng/uL), sgRNA (e.g., 50
ng/pL), and ssODN (e.g., 50 ng/uL).
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e Microinjection:
o Collect fertilized zygotes from superovulated female mice.
o Microinject the CRISPR/Cas9 mix into the pronucleus or cytoplasm of the zygotes.
o Embryo Transfer:
o Transfer the microinjected zygotes into the oviducts of pseudopregnant foster mothers.

¢ Genotyping of Founder Mice:

[¢]

At 3 weeks of age, obtain tail biopsies from the resulting pups.

[¢]

Extract genomic DNA.

[e]

Perform PCR amplification of the target region of the Hpd gene.

o

Use Sanger sequencing to identify founder mice carrying the A33T mutation.

Protocol 2: Metabolic Cage Analysis for Urine Collection

Objective: To collect 24-hour urine samples for the analysis of organic acids and amino acids.
Materials:

o Metabolic cages for mice

 Urine collection tubes

e Preservative (e.g., sodium azide)

Methodology:

o Acclimatize the mouse to the metabolic cage for 24-48 hours before the collection period.

e Provide ad libitum access to food and water during the collection period.

e Place a collection tube containing a preservative at the bottom of the cage to collect urine.
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e Collect urine over a 24-hour period.
e Measure the total volume of urine collected.

o Centrifuge the urine to remove any debris and store the supernatant at -80°C until analysis.

Protocol 3: Urinary Organic Acid Analysis by GC-MS

Objective: To quantify the levels of tyrosine metabolites in urine.

Materials:

e Gas chromatograph-mass spectrometer (GC-MS)

e Urine samples

« Internal standard (e.g., tropic acid)

e Urease

» Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
» Organic solvents (e.g., ethyl acetate)

Methodology:

Thaw urine samples and centrifuge.

To 1 mL of urine, add the internal standard.

Add urease to remove urea and incubate.

Acidify the sample with HCI.

Extract the organic acids with ethyl acetate.

Evaporate the organic solvent to dryness under a stream of nitrogen.
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» Reconstitute the dried extract in the derivatization reagent (BSTFA) and heat to form
trimethylsilyl derivatives.

« Inject the derivatized sample into the GC-MS for analysis.

¢ Quantify the target analytes based on their retention times and mass spectra relative to the
internal standard.

Protocol 4: LC-MS/MS Analysis for Hawkinsin Detection
in Urine

Objective: To specifically detect and quantify hawkinsin in urine.
Materials:

e Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)
¢ Urine samples

 Internal standard (a stable isotope-labeled version of hawkinsin, if available, or a structurally
similar sulfur-containing amino acid)

» Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
o C18 reverse-phase column

Methodology:

Thaw urine samples and centrifuge.

Dilute the urine sample with the initial mobile phase and add the internal standard.

Inject the sample onto the LC-MS/MS system.

Separate the analytes using a gradient elution on the C18 column.

Perform mass spectrometric detection using multiple reaction monitoring (MRM) mode.
Select specific precursor-to-product ion transitions for hawkinsin and the internal standard.
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e Quantify hawkinsin based on the peak area ratio to the internal standard.

Protocol 5: Histopathological Analysis of Liver and
Kidney

Objective: To assess for any pathological changes in the liver and kidneys of the animal
models.

Materials:
¢ 10% neutral buffered formalin

Paraffin wax

Microtome

Hematoxylin and eosin (H&E) stains

Microscope

Methodology:

o Euthanize the mouse and perfuse with saline followed by 10% neutral buffered formalin.
» Dissect the liver and kidneys and fix them in 10% neutral buffered formalin for 24 hours.
e Process the tissues through graded alcohols and xylene and embed in paraffin wax.

e Section the paraffin blocks at 4-5 um thickness using a microtome.

e Mount the sections on glass slides and stain with H&E.

o Examine the stained sections under a light microscope for any signs of cellular damage,
inflammation, or fibrosis.

Mandatory Visualizations
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Figure 1. Tyrosine catabolic pathway and the formation of hawkinsin.
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Figure 2. Experimental workflow for Hawkinsinuria mouse model studies.

Potential Therapeutic Strategies for Evaluation in
Animal Models

The development of a Hawkinsinuria animal model opens avenues for testing various

therapeutic strategies.
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» Dietary Intervention:

o Low Tyrosine/Phenylalanine Diet: A diet restricted in these amino acids is the current
standard of care for infants with Hawkinsinuria.[3] The animal model can be used to
optimize the dietary composition and assess its long-term efficacy and potential side
effects.

e Pharmacological Intervention:

o N-acetylcysteine (NAC): As hawkinsin is formed by the conjugation of a reactive
intermediate with glutathione, replenishing glutathione stores with its precursor, NAC,
could be a logical therapeutic approach. NAC is a safe and readily available compound.

o Antioxidant Therapy: The formation of the reactive epoxide intermediate may induce
oxidative stress. The efficacy of antioxidants in mitigating potential cellular damage can be
evaluated.

o HPD Inhibitors (e.g., Nitisinone): While Nitisinone is used to treat tyrosinemia type | by
blocking HPD, its potential to reduce the formation of the harmful intermediate in
Hawkinsinuria, where the enzyme is still partially active, could be explored at different
dosages.

Conclusion

The application of genetically engineered animal models, particularly a CRISPR/Cas9-
generated knock-in mouse model harboring the HPD A33T mutation, holds immense promise
for advancing our understanding of Hawkinsinuria. These models will be instrumental in
dissecting the molecular mechanisms of the disease, identifying and validating biomarkers, and
serving as a preclinical platform for the development of novel and effective therapies. The
detailed protocols and data presented here provide a comprehensive framework for
researchers to embark on this critical area of investigation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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